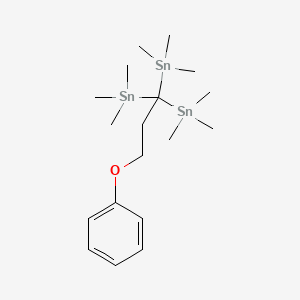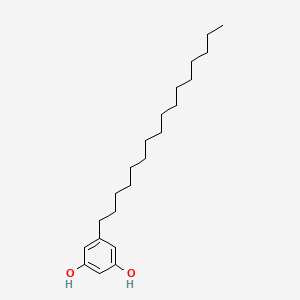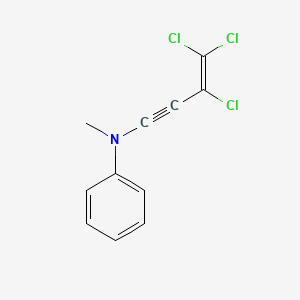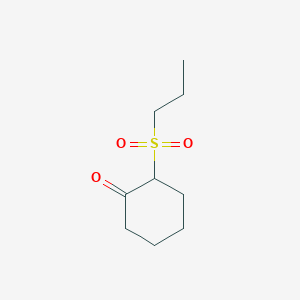
2-(Propane-1-sulfonyl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propane-1-sulfonyl)cyclohexan-1-one is an organic compound with the molecular formula C9H16O2S It features a cyclohexanone ring substituted with a propane-1-sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propane-1-sulfonyl)cyclohexan-1-one typically involves the sulfonylation of cyclohexanone. One common method is the reaction of cyclohexanone with propane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propane-1-sulfonyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Applications De Recherche Scientifique
2-(Propane-1-sulfonyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Propane-1-sulfonyl)cyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyclohexanone ring provides structural stability and can influence the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A simpler ketone without the sulfonyl group.
Propane-1-sulfonyl chloride: A sulfonylating agent used in the synthesis of sulfonyl compounds.
Cyclohexanol: The reduced form of cyclohexanone.
Uniqueness
2-(Propane-1-sulfonyl)cyclohexan-1-one is unique due to the presence of both the cyclohexanone ring and the sulfonyl group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its simpler counterparts .
Propriétés
Numéro CAS |
85058-04-4 |
|---|---|
Formule moléculaire |
C9H16O3S |
Poids moléculaire |
204.29 g/mol |
Nom IUPAC |
2-propylsulfonylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O3S/c1-2-7-13(11,12)9-6-4-3-5-8(9)10/h9H,2-7H2,1H3 |
Clé InChI |
FYLQIGPSNBFRSN-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)C1CCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


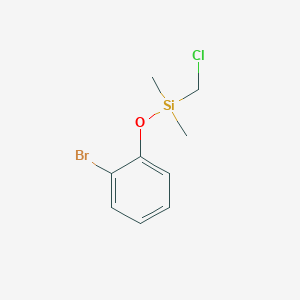
![1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14407327.png)
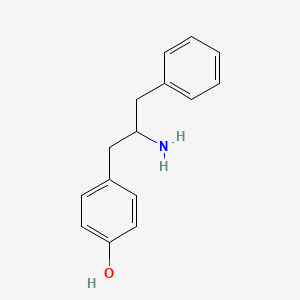
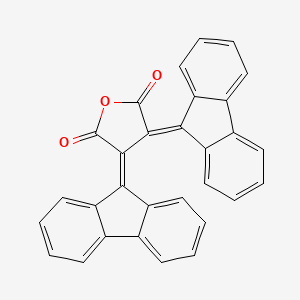

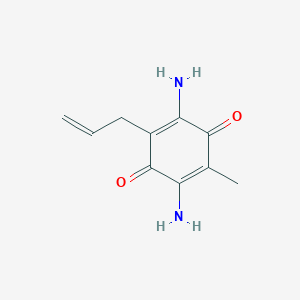
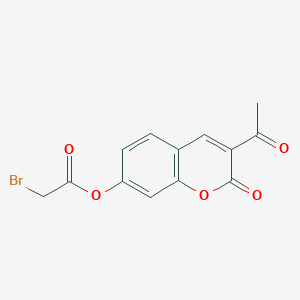
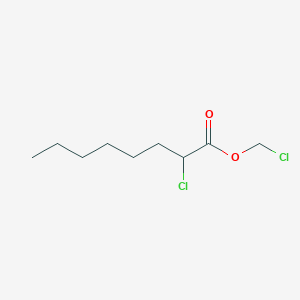
![4-[(E)-anilinodiazenyl]-1H-imidazole-5-carboxamide](/img/structure/B14407364.png)

